molecular formula C19H17F3N4O6 B6090106 {4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE

{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE

Cat. No.: B6090106
M. Wt: 454.4 g/mol
InChI Key: BEKHWCNNOXEBRO-UHFFFAOYSA-N
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Description

{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE is a complex organic compound characterized by the presence of a piperazine ring substituted with a dinitro-trifluoromethylphenyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dinitro-4-(trifluoromethyl)aniline with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-methoxybenzoyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium methoxide. Reaction conditions often involve elevated temperatures and pressures to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, {4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the piperazine ring and nitro groups suggests possible applications in the treatment of neurological disorders and infections.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with enzymes and receptors. The piperazine ring provides a scaffold for binding to biological targets, while the trifluoromethyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE is unique due to the presence of both a piperazine ring and a methoxyphenyl group. This combination of functional groups provides a distinct chemical profile that is not commonly found in similar compounds. The trifluoromethyl group also contributes to its enhanced stability and potential biological activity.

Properties

IUPAC Name

[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O6/c1-32-16-5-3-2-4-13(16)18(27)24-8-6-23(7-9-24)17-14(25(28)29)10-12(19(20,21)22)11-15(17)26(30)31/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKHWCNNOXEBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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